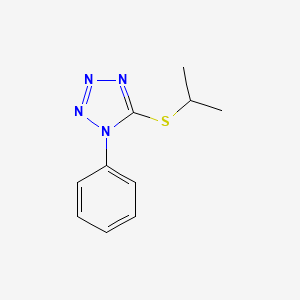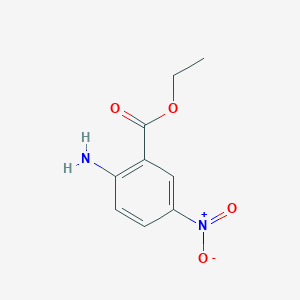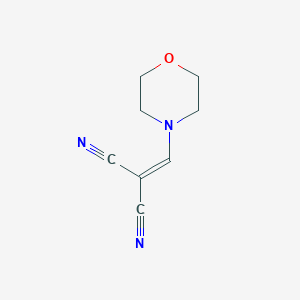
2-(4-Morpholinylmethylene)malononitrile
描述
2-(4-Morpholinylmethylene)malononitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of malononitrile, featuring a morpholine ring attached to the methylene group
作用机制
Target of Action
The primary target of 2-(4-Morpholinylmethylene)malononitrile is cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of cholinesterase can lead to an increase in acetylcholine, affecting nerve signal transmission .
Mode of Action
This compound interacts with its target through a process known as Knoevenagel condensation . In this reaction, malononitrile activates the aldehyde, leading to a reaction with another compound, and gets liberated during the course of the reaction . This interaction results in the inhibition of cholinesterase .
Biochemical Pathways
By inhibiting cholinesterase, it could potentially increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to its inhibition of cholinesterase. This could lead to an increase in acetylcholine levels, potentially affecting nerve signal transmission . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . Additionally, the compound’s action can be influenced by the specific biological environment in which it is administered, including the patient’s physiological state and the presence of other medications.
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Morpholinylmethylene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with an aldehyde or ketone in the presence of a base. For this specific compound, the reaction typically involves the use of 4-morpholinecarboxaldehyde and malononitrile . The reaction is usually carried out in a solvent such as ethanol or water, and a base like piperidine or pyridine is used to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Morpholinylmethylene)malononitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted malononitrile derivatives, amines, and other functionalized organic compounds .
科学研究应用
2-(4-Morpholinylmethylene)malononitrile has several scientific research applications:
相似化合物的比较
Similar Compounds
Benzylidenemalononitrile: Another derivative of malononitrile, used in similar applications.
2-Chlorobenzylidene malononitrile: Known for its use as a tear gas agent.
Malononitrile: The parent compound, widely used in organic synthesis.
Uniqueness
2-(4-Morpholinylmethylene)malononitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other malononitrile derivatives and contributes to its specific applications in various fields .
属性
IUPAC Name |
2-(morpholin-4-ylmethylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-8(6-10)7-11-1-3-12-4-2-11/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJZXGXGTRXJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288498 | |
| Record name | 2-(4-Morpholinylmethylene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38238-94-7 | |
| Record name | NSC56177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Morpholinylmethylene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide](/img/structure/B3060366.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)
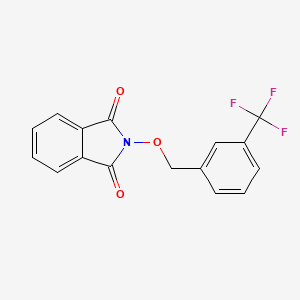

![[1-(4-Methylphenyl)ethylidene]malononitrile](/img/structure/B3060372.png)

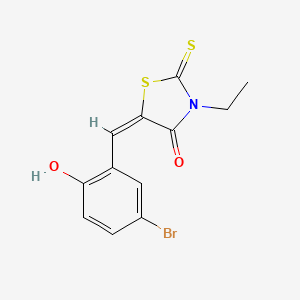
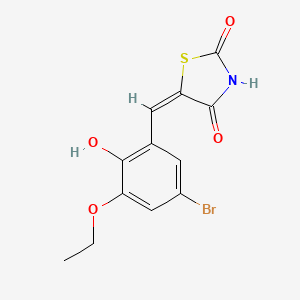

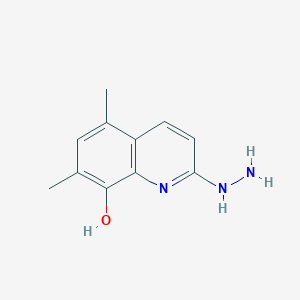
![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)
